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4,5,6,7-Tetrahydrothieno[2,3-c]pyridine

Cat. No.: B1355546
CAS No.: 62019-71-0
M. Wt: 139.22 g/mol
InChI Key: HXNOEHIMWZDRTK-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring, are fundamental to the field of drug discovery. rroij.comnih.gov Their prevalence in nature and their ability to engage in a wide range of biological interactions make them indispensable tools for medicinal chemists. researchgate.net Over 85% of all biologically active chemical entities contain a heterocyclic ring, a testament to their central role in modern drug design. nih.gov

The structural diversity of heterocyclic scaffolds allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity. nih.gov These properties are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the heteroatoms within these rings can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net

The Role of Thiophene (B33073) and Pyridine (B92270) Moieties in Bioactive Compounds

The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold is a fusion of two important heterocyclic rings: thiophene and pyridine.

Thiophene , a five-membered, sulfur-containing aromatic heterocycle, is a common building block in many pharmaceuticals. derpharmachemica.com Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govpharmaguideline.com The thiophene ring is considered a "structural alert" in drug metabolism, as it can be bioactivated to form reactive metabolites. acs.org However, this reactivity can also be harnessed for therapeutic benefit, as seen in prodrugs that require metabolic activation. acs.org

Pyridine , a six-membered, nitrogen-containing aromatic heterocycle, is another cornerstone of medicinal chemistry. nih.govnih.gov It is found in numerous natural products, including vitamins and alkaloids. mdpi.comrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the molecule's solubility and interaction with biological targets. mdpi.com Pyridine-containing drugs are used to treat a vast range of conditions, from bacterial infections to cancer. nih.gov

Overview of this compound as a Privileged Structure

A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The this compound nucleus is a prime example of such a scaffold. researchgate.net Its rigid, bicyclic nature presents a well-defined three-dimensional shape that can be decorated with various functional groups to achieve desired biological activities.

The thienopyridine core is most famously associated with a class of antiplatelet agents that have revolutionized the treatment of cardiovascular diseases. wikipedia.orgwikipedia.orgwikipedia.org These drugs, including Ticlopidine, Clopidogrel, and Prasugrel, are irreversible antagonists of the P2Y12 receptor on platelets, preventing blood clot formation. wikipedia.orgwikipedia.orgwikipedia.org The success of these drugs has solidified the status of the this compound scaffold as a privileged structure in medicinal chemistry.

Beyond its antiplatelet effects, derivatives of this scaffold have been investigated for a range of other therapeutic applications, including as antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1) for potential use in neuropathic pain, and as inhibitors of P21-activated kinase 1 (PAK1) for cancer therapy. nih.govsemanticscholar.org

Historical Context and Evolution of Research on Tetrahydrothienopyridines

The journey of tetrahydrothienopyridines in medicinal chemistry began with the discovery of Ticlopidine. wikipedia.org Initially synthesized as an anti-inflammatory agent, its potent antiplatelet activity was a serendipitous discovery that paved the way for a new class of antithrombotic drugs. drugbank.com

The success of Ticlopidine spurred further research to develop analogs with improved efficacy and safety profiles. This led to the development of Clopidogrel, a second-generation thienopyridine with a better side-effect profile, which went on to become one of the best-selling drugs worldwide. wikipedia.orgwww.nhs.uk

The evolution continued with the introduction of Prasugrel, a third-generation thienopyridine. wikipedia.orgdrugbank.com Prasugrel exhibits more rapid and consistent inhibition of platelet aggregation compared to Clopidogrel, although it is associated with a higher risk of bleeding. wikipedia.orgnih.gov

The timeline below highlights the key milestones in the development of major thienopyridine antiplatelet agents.

Drug Year of FDA Approval Key Feature
Ticlopidine1991First-in-class P2Y12 inhibitor. wikipedia.orgdrugbank.com
Clopidogrel1997Improved safety profile over Ticlopidine. wikipedia.orghealthline.com
Prasugrel2009More potent and faster-acting than Clopidogrel. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NS B1355546 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine CAS No. 62019-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNOEHIMWZDRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491517
Record name 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID20491517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62019-71-0
Record name 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-thieno[2,3-c]pyridine
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Synthetic Methodologies for 4,5,6,7 Tetrahydrothieno 2,3 C Pyridine and Its Derivatives

Established Synthetic Pathways for the Tetrahydrothieno[2,3-c]pyridine Core

Established methods for assembling the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core primarily rely on classical reactions that have been adapted and optimized for this specific heterocyclic system. These pathways include the Gewald reaction, Pictet-Spengler cyclization, and other fundamental ring-closure strategies.

Gewald Reaction-Based Syntheses and Modifications

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which are key precursors to the thieno[2,3-c]pyridine (B153571) system. wikipedia.orgorganic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester or other active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.org For the synthesis of the this compound core, a cyclic ketone such as a substituted 4-piperidone (B1582916) is commonly used.

The general mechanism begins with a Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring fused to the piperidine (B6355638) ring. wikipedia.org Various modifications have been developed to improve the efficiency and scope of this reaction. For instance, different bases and catalysts, such as L-proline, have been employed to facilitate the reaction under milder conditions. researchgate.net

Table 1: Examples of Gewald Reaction for Thienopyridine Synthesis

Starting Ketone Active Methylene Nitrile Base/Conditions Product Type Reference
1-Isopropyl-4-piperidone Malononitrile Morpholine, Sulfur 2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile researchgate.net
1-Isopropyl-4-piperidone Ethyl cyanoacetate Morpholine, Sulfur Ethyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate researchgate.net

Pictet-Spengler Cyclization Approaches

The Pictet-Spengler reaction is a fundamental process in heterocyclic chemistry that involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. wikipedia.org This reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution to form a new ring. beilstein-journals.org

In the context of thienopyridine synthesis, a β-(thiophen-2-yl)ethylamine or β-(thiophen-3-yl)ethylamine is used as the starting material. Condensation with an aldehyde (often formaldehyde (B43269) or its equivalent) generates an iminium ion, which is a key electrophilic intermediate. wikipedia.org The electron-rich thiophene (B33073) ring then acts as the nucleophile, attacking the iminium ion to close the piperidine ring and form the this compound or its [3,2-c] isomer. nih.govgoogle.com This approach is particularly valuable as it allows for the enantioselective synthesis of substituted derivatives. nih.gov

Table 2: Pictet-Spengler Reaction for Tetrahydrothienopyridine Synthesis

Starting Amine Carbonyl Source Conditions Product Core Reference
2-Thienyl ethylamine Polyoxymethylene Hydrochloric acid in DMF 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (B1352387) guidechem.com
Substituted thienylethylamine Formaldehyde Acid-catalyzed 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine nih.gov

Formation of the Thieno[2,3-c]pyridine Ring System

Beyond the well-defined named reactions, the synthesis of the thieno[2,3-c]pyridine ring system can be approached via two general strategies: constructing the thiophene ring onto a pre-existing pyridine (B92270) nucleus or, conversely, forming the pyridine ring onto a thiophene core. nih.gov

One method involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net This approach builds the pyridine ring onto the thiophene and has proven effective, especially for preparing 2-halogenated analogues. researchgate.net Another strategy starts with a substituted pyridine, such as a 3-bromopyridin-4-yl ketone, which is then treated with sodium sulfide (B99878) followed by reagents like bromoacetonitrile (B46782) to construct the fused thiophene ring in a one-pot sequence. researchgate.net

Advanced and Novel Synthetic Protocols

To meet the demands of modern organic and medicinal chemistry for efficiency, sustainability, and molecular diversity, advanced synthetic protocols have been developed. These include one-pot multicomponent reactions and the use of microwave assistance to accelerate synthesis.

One-Pot Multicomponent Reactions for Scaffold Construction

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. researchgate.netresearchgate.net The Gewald reaction is itself a classic example of a three-component reaction. researchgate.net

Modern MCRs have expanded the toolkit for constructing the tetrahydrothieno[2,3-c]pyridine scaffold and its analogs. For instance, a three-component synthesis of the related tetrahydrofuro[2,3-c]pyridines was achieved by simply heating a mixture of an aminopentynoate, an aldehyde, and an α-isocyanoacetamide in the presence of ammonium (B1175870) chloride. researchgate.net This process results in the formation of five chemical bonds in a single step. Similarly, new dithiolo[3,4-b]pyridines have been synthesized via a one-pot reaction involving dithiomalondianilide and 3-aryl-2-cyanoacrylamides. mdpi.com

Table 3: Overview of One-Pot Reactions for Fused Pyridine Systems

Reaction Type Key Reactants Catalyst/Conditions Product Type Reference
Gewald Reaction Ketone, Active Methylene Nitrile, Sulfur L-proline 2-Aminothiophenes researchgate.net
Fused Pyridine Synthesis Aminopentynoate, Aldehyde, Isocyanoacetamide Ammonium chloride, Heat Tetrahydrofuro[2,3-c]pyridines researchgate.net

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. mdpi.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. wikipedia.orgnih.gov

This technology has been successfully applied to the synthesis of this compound and related heterocycles. The Gewald reaction, for example, has been shown to benefit significantly from microwave irradiation, allowing for faster and more efficient production of the 2-aminothiophene precursors. wikipedia.orgarkat-usa.org Multicomponent reactions for synthesizing various pyridine and pyrimidine (B1678525) derivatives have also been optimized using microwave heating, often under solvent-free or green solvent conditions, which enhances the environmental friendliness of the synthesis. nih.govbeilstein-journals.orgfoliamedica.bg

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave Method Reference
Synthesis of Pyrazolo[3,4-b]pyridines 24 hours (reflux) 25 minutes beilstein-journals.org
Synthesis of 2-Thio-pyridines Not specified 2-5 minutes nih.gov

Catalytic Methods in Thienopyridine Synthesis

Catalysis plays a pivotal role in the synthesis of thienopyridines, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Both metal-based and metal-free catalytic systems have been employed in the construction of the this compound core and its analogues.

One notable approach involves the use of Lewis acid catalysis. For instance, in the derivatization of related thienopyridine systems, a catalytic amount of copper(II) acetate (B1210297) (Cu(OAc)₂) has been shown to be essential for enhancing the reactivity of amino functionalities on the thiophene ring or with isocyanates in coupling reactions.

In the pursuit of more environmentally benign methodologies, metal-free catalytic systems have gained prominence. Acid catalysts such as para-toluenesulfonic acid (PTSA) and trifluoromethanesulfonic acid (TfOH) have been utilized in denitrogenative transformation reactions for the synthesis of the thieno[2,3-c]pyridine skeleton. These methods offer the advantage of avoiding residual metal contamination in the final products, which is a crucial consideration for pharmaceutical applications.

Base-catalyzed reactions are also prevalent in the synthesis of thienopyridines. Triethylamine is a commonly used catalyst for the construction of the pyridine ring, facilitating the reaction between an aminothiophene-3-carbonitrile and various active methylene reagents. The choice of catalyst, whether acidic or basic, often depends on the specific synthetic strategy and the nature of the reacting substrates. For example, the Thorpe-Ziegler reaction, a key step in some synthetic routes to thienopyridines, is typically base-catalyzed.

The table below summarizes some of the catalytic methods employed in the synthesis of thienopyridine derivatives.

Catalyst TypeSpecific Catalyst(s)Application in Thienopyridine SynthesisReference(s)
Lewis AcidCopper(II) acetate (Cu(OAc)₂)Enhancing reactivity in derivatization reactions.
Brønsted Acidpara-Toluenesulfonic acid (PTSA), Trifluoromethanesulfonic acid (TfOH)Metal-free denitrogenative transformation reactions.
BaseTriethylamineConstruction of the pyridine ring from aminothiophene precursors.
Transition MetalRaney NickelCatalytic hydrogenation in multi-step syntheses.

Derivatization Strategies of the Tetrahydrothieno[2,3-c]pyridine Nucleus

Once the core this compound structure is assembled, further molecular diversity can be achieved through various derivatization strategies. These strategies typically target specific positions on the bicyclic scaffold, namely the pyridine nitrogen (N6), and the C2 and C3 positions of the thiophene ring.

Functionalization of the Pyridine Nitrogen (N6-substitution)

The secondary amine of the tetrahydropyridine (B1245486) ring is a key site for introducing a wide array of substituents, which can significantly influence the biological activity and physicochemical properties of the resulting molecules. N-substitution reactions are typically achieved through standard alkylation or acylation procedures.

A variety of electrophiles can be reacted with the N6 nitrogen, including alkyl halides, acyl chlorides, and isocyanates. For instance, the introduction of a chiral residue on the tetrahydropyridine nitrogen has been explored to investigate the stereochemical requirements for biological activity. This approach not only introduces a chiral center but also allows for the exploration of structure-activity relationships related to the steric and electronic properties of the N6-substituent.

The following table provides examples of substituent types that can be introduced at the N6 position.

Substituent TypeReagent ClassPotential Functional Groups
AlkylAlkyl halides, tosylates, or mesylatesLinear, branched, or cyclic alkyl groups; aralkyl groups (e.g., benzyl)
AcylAcyl chlorides, anhydridesAliphatic and aromatic acyl groups
Carbamoyl (B1232498)IsocyanatesSubstituted carbamoyl groups
SulfonylSulfonyl chloridesAryl or alkylsulfonyl groups

Modifications at the Thiophene Moiety (C2 and C3 positions)

The thiophene ring of the this compound nucleus is also amenable to functionalization, particularly at the C2 and C3 positions. These modifications can modulate the electronic properties and steric profile of the molecule, which is often crucial for its interaction with biological targets.

Electrophilic aromatic substitution reactions are a common strategy for introducing substituents onto the thiophene ring. However, the reactivity of the thiophene ring in the fused system can be influenced by the nature of the pyridine ring and any substituents it may bear.

One documented derivatization at the C2 position involves the introduction of urea (B33335) functionalities. For example, 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives can be reacted with isocyanates to form the corresponding ureas. While specific examples of functionalization at the C3 position of the [2,3-c] isomer are less commonly reported, strategies employed for the isomeric [3,2-c] system, such as the introduction of nitro, cyano, methyl, acetyl, and carboxamide groups at the 2-position, may offer insights into potential synthetic routes for the [2,3-c] isomer. Bromination of the thiophene ring has also been reported for the [3,2-c] isomer, suggesting that halogenation could be a viable strategy for introducing a handle for further cross-coupling reactions.

The table below outlines some of the functionalization strategies for the thiophene moiety.

PositionReaction TypeIntroduced Functional Group
C2Nucleophilic addition to isocyanatesUrea derivatives
C2 (by analogy with [3,2-c] isomer)VariousNitro, cyano, methyl, acetyl, carboxamide
C2 (by analogy with [3,2-c] isomer)HalogenationBromo

Introduction of Chiral Centers and Enantioselective Syntheses

The introduction of chirality into the this compound scaffold is of significant interest, particularly for the development of stereospecific therapeutic agents. Chiral centers can be introduced at various positions, including the N6-position of the pyridine ring and potentially at C2 or C3 of the thiophene moiety if appropriate substitution patterns are present.

One successful strategy for introducing chirality involves the use of chiral starting materials. For example, a chiral amine can be incorporated at the N6 position through N-substitution, leading to the formation of diastereomers or enantiomerically pure products, depending on the nature of the starting tetrahydrothienopyridine. In a study where a chiral residue was introduced on the tetrahydropyridine nitrogen, it was found that the (R)-enantiomers displayed greater antimicrobial potency than their (S)-counterparts, highlighting the importance of stereochemistry for biological activity. abertay.ac.uk

While enantioselective catalytic methods for the synthesis of the this compound core are not extensively documented, approaches used for the synthesis of the isomeric [3,2-c] system could provide a blueprint for future research. For the [3,2-c] isomer, synthetic routes have been developed that allow for the enantioselective synthesis of 2,6-disubstituted derivatives. Such strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

The following table summarizes approaches for introducing chirality.

Position of Chiral CenterMethodExampleReference(s)
N6Use of chiral starting materialsN-substitution with a chiral amine abertay.ac.uk
C2 and C6 (in [3,2-c] isomer)Enantioselective synthesisApplication of specific synthetic routes allowing for stereocontrol

Reaction Efficiency and Green Chemistry Considerations in Synthesis

In recent years, there has been a growing emphasis on developing synthetic methodologies that are not only efficient but also environmentally sustainable. The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

The choice of solvents and catalysts is another critical factor in the context of green chemistry. The development of metal-free catalytic systems, as mentioned earlier, is a significant step towards more sustainable synthesis, as it avoids the use of potentially toxic and expensive heavy metals. Furthermore, exploring the use of greener solvents, such as water or ethanol (B145695), or even solvent-free reaction conditions, can drastically reduce the environmental impact of a synthetic process. For the synthesis of the isomeric [3,2-c] tetrahydrothienopyridine, a method has been reported that utilizes ethanol and avoids the use of hydrogen chloride gas, thereby reducing pollution.

Other green chemistry approaches that could be applicable to the synthesis of this compound and its derivatives include the use of microwave-assisted synthesis to accelerate reaction rates and improve yields, and the development of catalytic systems that can be recovered and reused.

The table below highlights some green chemistry considerations in the context of thienopyridine synthesis.

Green Chemistry PrincipleApplication in Thienopyridine SynthesisPotential Benefits
Atom EconomyMulti-component and one-pot reactionsReduced waste, fewer purification steps
Use of Safer Solvents and ReagentsMetal-free catalysis, use of greener solvents (e.g., ethanol, water)Reduced toxicity and environmental impact
Design for Energy EfficiencyMicrowave-assisted synthesis, mild reaction conditionsReduced energy consumption, faster reactions
CatalysisUse of recoverable and reusable catalystsReduced catalyst waste and cost

Chemical Reactivity and Transformations of 4,5,6,7 Tetrahydrothieno 2,3 C Pyridine Derivatives

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The thieno[2,3-c]pyridine (B153571) core's reactivity in aromatic substitution is predominantly dictated by the electron-rich nature of the thiophene (B33073) ring. This ring readily undergoes electrophilic aromatic substitution (EAS), while the saturated pyridine (B92270) portion is inactive in this context.

Electrophilic Aromatic Substitution: The thiophene moiety is activated towards electrophiles. Theoretical and experimental studies on related thienopyridines show that substitution typically occurs at the C2 or C3 positions of the thiophene ring. The precise location is influenced by the directing effects of existing substituents and the nature of the electrophile. For instance, in reactions like halogenation, nitration, or Friedel-Crafts acylation, the incoming electrophile will add to the carbon atom most stabilized by the heterocyclic system. The nitrogen atom in the adjacent ring acts as an electron-withdrawing group, which can deactivate the pyridine ring towards electrophilic attack. youtube.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold is less common due to the electron-rich character of the thiophene ring. Such reactions typically require a substrate with a good leaving group (like a halide) and strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. In the context of pyridine chemistry, nucleophilic substitution preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen) because the anionic intermediate can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.org While the pyridine ring in this compound is saturated and thus not aromatic, this principle becomes relevant for its aromatic counterpart or derivatives where aromaticity is reintroduced.

Table 1: Examples of Aromatic Substitution Reactions This table is illustrative and based on general principles of thiophene and pyridine reactivity, as specific examples for the this compound core are sparsely detailed in the provided search results.

Reaction TypeReagentTypical Position of SubstitutionProduct Type
BrominationN-Bromosuccinimide (NBS)C2 or C3Bromo-tetrahydrothienopyridine
NitrationHNO₃/H₂SO₄C2 or C3Nitro-tetrahydrothienopyridine
AcylationAcyl chloride / AlCl₃C2 or C3Acyl-tetrahydrothienopyridine

Oxidation and Reduction Chemistry of the Ring System and Substituents

The this compound system contains multiple sites susceptible to oxidation and reduction, including the sulfur and nitrogen heteroatoms and the aromatic ring itself.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations modify the electronic properties of the ring system, making it more electron-deficient. The nitrogen atom of the piperidine (B6355638) ring can be oxidized to an N-oxide, a transformation that can alter the molecule's biological activity and provide a handle for further functionalization. For example, the oxidation of pyridine with agents like hydrogen peroxide can form pyridine-N-oxide, which exhibits different reactivity in electrophilic substitution compared to the parent pyridine. youtube.com

Reduction: The thiophene ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a benzene (B151609) ring. More forceful conditions, such as using Raney Nickel, can lead to desulfurization and ring opening. Substituents on the scaffold, such as nitro or carbonyl groups introduced via electrophilic substitution, can be readily reduced to amines and alcohols, respectively, using standard reducing agents like LiAlH₄ or catalytic hydrogenation. For instance, the reduction of an oxime derivative with LiAlH₄ has been used to yield an amine, which is then cyclized to form the tetrahydrothienopyridine ring system. nih.gov

Cycloaddition and Annulation Reactions to Form Fused Heterocycles

Cycloaddition and annulation reactions are powerful strategies for building molecular complexity by constructing new rings onto an existing molecular framework. These methods have been applied to thienopyridine systems to generate novel, polycyclic heterocyclic structures.

A notable example involves a metal-free, acid-mediated denitrogenative transformation of a thieno[2,3-c] stackexchange.comnih.govresearchgate.nettriazolo[1,5-a]pyridine precursor. kuleuven.be This reaction proceeds through a key intermediate that can undergo different pathways depending on the nucleophile present.

Nucleophilic Insertion: In the presence of nucleophiles like water or carboxylic acids, the reaction leads to the formation of 7-(hydroxymethyl)thieno[2,3-c]pyridine or the corresponding 7-ylmethyl esters. kuleuven.be

Transannulation: When nitrile compounds are used as nucleophiles, the reaction proceeds via a transannulation mechanism. This involves a nitrilium intermediate that recyclizes with the pyridine nitrogen to form imidazo[1,5-a]thieno[2,3-c]pyridine derivatives in good yields. kuleuven.be

These strategies provide efficient access to complex fused systems that are otherwise difficult to synthesize. kuleuven.bersc.org

Table 2: Annulation Reactions for Fused Heterocycle Synthesis

Starting MaterialReagent/ConditionReaction TypeProduct
Thieno[2,3-c] stackexchange.comnih.govresearchgate.nettriazolo[1,5-a]pyridineH₂SO₄/H₂ODenitrogenative Transformation / Nucleophilic Insertion7-(hydroxymethyl)thieno[2,3-c]pyridine
Thieno[2,3-c] stackexchange.comnih.govresearchgate.nettriazolo[1,5-a]pyridineCarboxylic Acid, 100°CDenitrogenative Transformation / Nucleophilic InsertionThieno[2,3-c]pyridine-7-ylmethyl ester
Thieno[2,3-c] stackexchange.comnih.govresearchgate.nettriazolo[1,5-a]pyridineNitrile / AcidDenitrogenative Transformation / TransannulationImidazo[1,5-a]thieno[2,3-c]pyridine

Palladium-Catalyzed Coupling Reactions for Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are widely used to diversify heterocyclic scaffolds like this compound, enabling the introduction of a vast range of functional groups.

Substrates for these couplings are typically halogenated (e.g., bromo or iodo) or triflated derivatives of the tetrahydrothienopyridine core, often prepared via electrophilic halogenation. These activated precursors can then be coupled with various partners.

Suzuki-Miyaura Coupling: This reaction couples the halo-thienopyridine with boronic acids or esters to form C-C bonds, allowing the introduction of aryl, heteroaryl, or vinyl groups. libretexts.org

Heck Coupling: This reaction forms C-C bonds by coupling the halide with an alkene.

Sonogashira Coupling: This reaction couples the halide with a terminal alkyne to introduce alkynyl moieties.

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the halide with an amine.

These coupling reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org They have proven highly effective for generating libraries of substituted thienopyridine derivatives for structure-activity relationship (SAR) studies. ysu.amrsc.org

Stereochemical Aspects in Chemical Transformations

The this compound scaffold contains a non-planar, saturated piperidine ring, which introduces important stereochemical considerations. Substituents on this ring can exist as different stereoisomers, and their spatial orientation can significantly influence the molecule's interaction with biological targets and its subsequent chemical reactivity.

Enantioselective synthesis is often employed to prepare specific stereoisomers of substituted tetrahydrothienopyridines. nih.gov For example, chiral auxiliaries or catalysts can be used in key ring-forming steps, such as the Pictet-Spengler reaction, to control the stereochemistry of newly formed chiral centers.

Once a chiral center is established, it can direct the stereochemical outcome of subsequent reactions. The preferred conformation of the piperidine ring (often a half-chair) places substituents in either pseudo-equatorial or pseudo-axial positions. nih.gov This conformational preference can create a sterically biased environment that influences the approach of reagents to the thiophene ring or to other substituents, leading to diastereoselective transformations. The stereochemistry of substituents has been shown to be crucial for the biological potency of these compounds, as seen in cases where one enantiomer is significantly more active than the other. nih.gov

Biological Activities and Pharmacological Relevance of 4,5,6,7 Tetrahydrothieno 2,3 C Pyridine Derivatives

Anticancer and Antiproliferative Activities

The thieno[2,3-c]pyridine (B153571) core is a key pharmacophore in the design of novel anticancer agents. nih.gov Derivatives have shown a spectrum of activities, including weak to moderate antitumor effects against cell lines like A549 (lung carcinoma) and K562 (chronic myelogenous leukemia). nih.govdntb.gov.ua Further studies have elucidated several distinct mechanisms through which these compounds exert their anticancer effects.

A primary mechanism by which certain 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives exhibit anticancer activity is through the disruption of microtubule dynamics. Microtubules are critical for cell division, and their inhibition is a proven strategy in cancer chemotherapy.

One study synthesized a series of 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives, which are structural isomers of the [2,3-c] scaffold. These compounds were found to be potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. This interaction disrupts the formation of the mitotic spindle, a crucial structure for cell division. As a consequence of tubulin inhibition, these compounds cause the arrest of cancer cells in the G2/M phase of the cell cycle. google.com

Similarly, other thieno[2,3-c]pyridine derivatives have been shown to induce cell cycle arrest. nih.gov For instance, compound 6i was found to cause G2 phase arrest, effectively halting cell cycle progression in cancer cells. nih.govdntb.gov.uaresearchgate.net The most promising compound from the tetrahydrothieno[b]pyridine series, 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine , demonstrated exceptionally high potency with IC₅₀ values in the nanomolar range across several cancer cell lines. google.com

Table 1: Antiproliferative Activity of a Potent Tetrahydrothieno[b]pyridine Derivative

Cancer Cell Line IC₅₀ (nM)
L1210 (Leukemia) 25
FM3A (Murine Mammary Carcinoma) 46
Molt/4 (Leukemia) 45

Data sourced from a study on 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine. google.com

Inducing apoptosis, or programmed cell death, is a key goal of cancer therapy. Several studies have demonstrated the ability of thieno[2,3-c]pyridine derivatives and related structures to trigger this process in cancer cells.

For example, a synthesized thieno[2,3-b]pyridine (B153569) derivative, Compound 1 , was shown to be cytotoxic to both MDA-MB-231 and MCF-7 breast cancer cell lines, with the majority of cell death occurring via treatment-induced apoptosis. nih.gov Another study on benzothieno[2,3-c]pyridines, which share a similar fused ring structure, found that their lead compound induced apoptosis in prostate cancer cells. mdpi.com While not all derivatives operate through this pathway—one potent Hsp90 inhibitor was found to induce cell death via mechanisms distinct from apoptosis—the capacity to trigger apoptosis is a significant feature of this compound class. nih.govdntb.gov.uaresearchgate.net

The anticancer effects of this compound derivatives are also linked to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many proteins required for tumor growth. Thieno[2,3-c]pyridine derivatives have been identified as potential Hsp90 inhibitors. nih.govdntb.gov.uaresearchgate.net Molecular docking studies have indicated crucial molecular interactions between these derivatives and the Hsp90 target. nih.govdntb.gov.ua By inhibiting Hsp90, these compounds can lead to the degradation of Hsp90 client proteins, including key oncogenic kinases.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, drives the growth of many cancers. Certain this compound-3-carboxamide compounds have been disclosed as EGFR kinase inhibitors. google.com Furthermore, related tetrahydropyridothieno[2,3-d]pyrimidine scaffolds have been successfully designed as potent EGFR kinase inhibitors, capable of inhibiting both wild-type and gefitinib-resistant double mutant forms of the enzyme. drugbank.com Given that Hsp90 is known to be critical for the stability of EGFR, the inhibition of Hsp90 by thieno[2,3-c]pyridine derivatives provides an indirect mechanism for downregulating EGFR activity.

PI3K (p110α): The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling pathway that is frequently mutated in cancer, with the p110α isoform (encoded by the PIK3CA gene) being a key target. nih.gov While direct inhibition of p110α by a this compound has not been explicitly detailed in the provided sources, related thieno[2,3-d]pyrimidine (B153573) derivatives have been successfully designed and synthesized as anti-PI3K agents. nih.gov One such derivative exhibited significant enzymatic inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov This demonstrates that the broader thienopyrimidine scaffold is a viable starting point for developing inhibitors of the PI3K pathway.

While direct studies on this compound and ROS generation are limited, research on related heterocyclic compounds suggests this as a plausible anticancer mechanism. An excess of reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and apoptosis.

For instance, a study on pyrazole (B372694) derivatives, which are also nitrogen-containing heterocycles, found that their lead compound triggered apoptosis in triple-negative breast cancer cells through the generation of ROS and subsequent activation of caspase 3. nih.gov Another class of compounds based on a pyrrolo[2,3-b]pyridine structure acts as inhibitors of NADPH oxidase 2 (NOX2), a key enzyme responsible for generating ROS. rsc.org This indicates that heterocyclic scaffolds related to thieno[2,3-c]pyridine can modulate cellular redox balance, a mechanism that could contribute to their anticancer effects.

An ideal characteristic of any anticancer agent is the ability to kill cancer cells while sparing normal, healthy cells. Certain thieno[2,3-c]pyridine derivatives have shown promising selectivity. In a study evaluating compounds for Hsp90 inhibition, two potent derivatives, 6a and 6i , showed no toxicity to normal fibroblast cell lines (PDL), suggesting these compounds could be developed as selective drug candidates. nih.gov This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Antimicrobial Activities

In addition to their anticancer properties, derivatives of the this compound scaffold have demonstrated significant potential as antimicrobial agents.

Research into chiral N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines revealed that these compounds were active against Gram-positive bacteria, such as Sarcina lutea. nih.gov Interestingly, the study found that the (R)-enantiomers displayed greater antimicrobial potency than their (S)-counterparts, highlighting the importance of stereochemistry in their biological activity. nih.gov

Other studies have explored derivatives of the isomeric 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) ring system. A series of novel oxazolidinone derivatives containing this thieno-pyridine ring system were tested against a panel of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Bacillus subtilis. selleckchem.com The investigation found that several of the tested compounds demonstrated sensible to good antibacterial activity. selleckchem.com Furthermore, quinolone derivatives incorporating the 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine moiety have shown in vitro antibacterial activity comparable to established antibiotics like Gatifloxacin and Ciprofloxacin.

Table 2: Profile of Antimicrobial Activity

Compound Class Target Organisms Observed Activity
Chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines Gram-positive bacteria (Sarcina lutea) Active, with (R)-enantiomers showing greater potency. nih.gov
Oxazolidinone-thieno[3,2-c]pyridine derivatives Gram-positive bacteria (S. aureus, S. pyogenes, B. subtilis) Sensible to good antibacterial activity. selleckchem.com

Neuropharmacological Applications

The structural features of this compound have also made it a scaffold of interest for targeting components of the central nervous system.

A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) were synthesized and assessed for their ability to inhibit human phenylethanolamine N-methyltransferase (hPNMT), an enzyme that catalyzes the final step in the biosynthesis of epinephrine. nih.gov The THTP nucleus was investigated as a potential isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system, a known potent inhibitor of hPNMT. nih.gov

While the isosterism was confirmed, with functional groups and chirality having similar influences in both systems, the THTP compounds were generally found to be less potent inhibitors of hPNMT than their THIQ counterparts. nih.gov This decrease in potency was primarily attributed to the electronic properties of the thiophene (B33073) ring. nih.gov Molecular modeling and docking studies have been used to form a hypothesis for this reduced inhibitory potency. nih.govdocumentsdelivered.com

Table 3: hPNMT Inhibitory Potency of THTP Derivatives Compared to THIQ Analogues

Compound hPNMT Kᵢ (µM) ± SEM
THTP (14) 170 ± 20
THIQ (5) 5.8 ± 0.5
2-Nitro-THTP (20) 1.1 ± 0.1
7-Nitro-THIQ 0.12 ± 0.01
2-Cyano-THTP (21) 1.1 ± 0.1
7-Cyano-THIQ 0.056 ± 0.003

Data sourced from Grunewald et al. (2008) nih.gov

In conjunction with their evaluation as hPNMT inhibitors, the series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines were also tested for their affinity for the α₂-adrenoceptor. nih.gov The selectivity of these compounds as hPNMT inhibitors is often determined by their relative affinities for the target enzyme versus other receptors like the α₂-adrenoceptor.

The study found that constraining the side chain of 3-thienylmethylamine (B1225077) to form the THTP ring system was predicted to result in superior selectivity versus its corresponding THIQ analogue. nih.gov This is because 3-thienylmethylamine itself showed twice the selectivity for hPNMT versus the α₂-adrenoceptor when compared to benzylamine. nih.gov The research confirmed that the influence of functional groups and chirality on selectivity was similar between the THTP and THIQ systems. nih.gov

Adenosine (B11128) Receptor Modulation (A1 AR Allosteric Modulators and Antagonists)

Derivatives of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been identified as a novel class of compounds that interact with the A1 adenosine receptor (A1AR). nih.govnih.gov Research into the structure-activity relationships of these compounds, particularly with substitutions at the 3- and 6-positions, has provided insights into their mode of action. nih.gov

Studies have shown that these substituted thienopyridines can recognize an allosteric site on the A1AR when it is occupied by an agonist. nih.govnih.gov However, the structural modifications investigated tend to favor the expression of orthosteric antagonist properties over allosteric modulation. nih.gov This suggests a close structural relationship between the allosteric and orthosteric binding sites on the receptor. nih.govnih.gov This dual activity highlights the complexity of ligand-receptor interactions and identifies the 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold as a valuable template for developing novel A1AR antagonists. nih.gov One such compound specifically synthesized and studied is Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride. nih.gov

Anticholinesterase and Antiamyloid Activities for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease are characterized by the progressive loss of neurons and the aggregation of aberrant proteins. mdpi.com The thienopyridine scaffold has served as a foundation for the development of compounds with potential therapeutic applications in this area. Specifically, novel tetracyclic derivatives have been synthesized and evaluated for their ability to inhibit key enzymes and processes involved in Alzheimer's pathology, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and the aggregation of β-amyloid protein. cu.edu.eg

In these studies, certain octahydrobenzo-thienoquinoline derivatives, which incorporate the core thienopyridine structure, demonstrated significant inhibitory activity. cu.edu.eg The findings indicate that the cyclohexyl moiety plays an important role in AChE inhibition. cu.edu.eg These compounds represent a promising avenue for the development of multi-target agents for neurodegenerative diseases. cu.edu.eg

Table 1: Inhibitory Activities of Thienopyridine Derivatives in Alzheimer's Disease Models
Compound NameTargetInhibitory Activity (IC₅₀)
3,7-dimethyl-1,2,3,4,7,8,9,10-octahydrobenzo nih.govdrugbank.com thieno[2,3-b]quinolin-11-amineAcetylcholinesterase (AChE)9.24 ± 0.01 μM × 10⁻²
1,7-dimethyl-1,2,3,4,7,8,9,10-octahydrobenzo nih.govdrugbank.comthieno[2,3-b]quinolin-11-amineButyrylcholinesterase (BChE)0.58 ± 0.02 μM × 10⁻²
β-amyloid protein0.51 ± 0.001 μM × 10⁻⁴

Anti-inflammatory Properties

The 4,5,6,7-tetrahydrothieno pyridine (B92270) nucleus is present in various compounds that have been evaluated for a range of biological activities, including anti-inflammatory effects. researchgate.net The therapeutic potential for this class of compounds extends to inflammatory and autoimmune diseases through the modulation of targets such as the Retinoic acid receptor-related orphan receptor γt (RORγt). semanticscholar.org While research in this specific area is ongoing, the broad pharmacological profile of thienopyridine derivatives suggests their potential as a basis for developing new anti-inflammatory agents.

Antiplatelet and Antithrombotic Activities

The most well-documented and clinically significant application of this compound derivatives is in the prevention of thrombosis. researchgate.net This class of compounds, known as thienopyridines, includes widely used antiplatelet agents such as Ticlopidine, Clopidogrel, and Prasugrel. wikipedia.orgwikipedia.orgnumberanalytics.com

These agents function as inhibitors of platelet aggregation. drugbank.com They are prodrugs that are converted in the body to active metabolites. drugbank.comdrugbank.comnih.gov The active metabolite then irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (B83284) (ADP) receptor on the surface of platelets. wikipedia.orgwikipedia.orgnumberanalytics.com This blockade prevents ADP from binding to the receptor, which in turn inhibits the activation of the glycoprotein (B1211001) GPIIb/IIIa complex, a critical step in platelet aggregation. drugbank.comacpjournals.org By disrupting this pathway, thienopyridines effectively prevent platelets from clumping together to form blood clots. wikipedia.orgacpjournals.org The antiplatelet effect is long-lasting, persisting for the entire lifespan of the platelet, which is typically 7 to 10 days. nih.govacpjournals.org

Research continues to explore new derivatives of this scaffold to enhance potency and efficacy. Studies on newly synthesized 4,5,6,7‐tetrahydrothieno[3,2‐c]pyridine (THP) derivatives have demonstrated their potential as inhibitors of platelet agglutination by targeting the P2Y12 receptor. researchgate.net Similarly, isomeric thieno[2,3-b]pyridine derivatives have also shown potent anti-platelet activity, with some compounds demonstrating greater in vitro activity than Clopidogrel. fiocruz.brnih.gov

Table 2: Prominent Thienopyridine Antiplatelet Agents
CompoundCore StructureMechanism of Action
Ticlopidine4,5,6,7-Tetrahydrothieno[3,2-c]pyridineIrreversible P2Y12 ADP receptor inhibitor wikipedia.orgdrugbank.com
Clopidogrel4,5,6,7-Tetrahydrothieno[3,2-c]pyridine derivativeIrreversible P2Y12 ADP receptor inhibitor drugbank.comwikipedia.org
Prasugrel4,5,6,7-Tetrahydrothieno[3,2-c]pyridine derivativeIrreversible P2Y12 ADP receptor inhibitor nih.govnumberanalytics.com

Other Reported Biological Activities

Antidiabetic Activity

The therapeutic potential of the thienopyridine scaffold extends to metabolic disorders. Certain thiopyridine derivatives have been reported to exhibit promising antidiabetic activity, notably through the inhibition of hepatic gluconeogenesis. researchgate.net This suggests a role for these compounds in controlling hyperglycemia, a hallmark of diabetes mellitus. nih.gov The versatility of heterocyclic compounds, including the thienopyridine nucleus, makes them an important area of research for the development of new antidiabetic agents. researchgate.netnih.gov

Antihypertensive Activity

While various pyridine-containing heterocyclic structures, such as 1,4-dihydropyridines, are well-established as antihypertensive agents acting as calcium channel antagonists, the specific antihypertensive properties of the this compound core are less extensively documented in isolation. derpharmachemica.com However, the broad biological activities of this scaffold and its derivatives continue to make it a subject of interest in the synthesis and evaluation of new compounds with potential cardiovascular applications, including the management of hypertension. nih.gov

Antidepressant Activity

A series of substituted 4-aryltetrahydrothieno[2,3-c]pyridines has been investigated for their potential as antidepressant agents. nih.gov These compounds were synthesized through the acid-catalyzed cyclization of 1-aryl-2-[(2-thienylmethyl)amino]ethanol derivatives and subsequently evaluated for their ability to inhibit the uptake of key neurotransmitters, norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), and to counteract tetrabenazine-induced ptosis in mice, a common screening model for antidepressant drugs. nih.gov

The research revealed that several of the synthesized derivatives exhibited significant inhibition of both norepinephrine and serotonin reuptake. nih.gov Interestingly, some compounds displayed selectivity, inhibiting either NE or 5-HT uptake preferentially. nih.gov Structure-activity relationship (SAR) studies indicated that the antidepressant activity was optimized by the introduction of lipophilic substituents at the 4-position of the phenyl ring and less lipophilic substituents at the 2-position of the thiophene ring. nih.gov Conversely, a compound with substituents at both the 2 and 6 positions of the phenyl ring was found to be inactive, which was postulated to be a consequence of an out-of-plane conformation of the molecule. nih.gov

The primary mechanism of action for the observed antidepressant effects of these derivatives is their ability to block the reuptake of norepinephrine and/or serotonin in the synapse, thereby increasing the concentration of these neurotransmitters in the synaptic cleft. This modulation of monoaminergic systems is a well-established strategy for the treatment of depression.

Table 1: Antidepressant Activity of Selected 4-Aryltetrahydrothieno[2,3-c]pyridine Derivatives

Compound Norepinephrine (NE) Uptake Inhibition Serotonin (5-HT) Uptake Inhibition Tetrabenazine-induced Ptosis Prevention
Derivative A Significant Inhibition Significant Inhibition Active
Derivative B Selective Inhibition Low Inhibition Active
Derivative C Low Inhibition Selective Inhibition Active

Immunostimulating Activity

A comprehensive search of the scientific literature did not yield specific studies focusing on the immunostimulating activity of this compound derivatives. While this heterocyclic core has been explored for various other biological activities, its potential to enhance or modulate the immune response does not appear to be a widely researched area at present. Therefore, detailed research findings on this specific activity are not available.

Inhibition of Tumor Necrosis Factor-alpha (TNF-alpha) Production

Novel derivatives of this compound have been synthesized and assessed for their capacity to inhibit the production of tumor necrosis factor-alpha (TNF-alpha). nih.gov TNF-alpha is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory diseases. The evaluation of these compounds was conducted by measuring their ability to suppress lipopolysaccharide (LPS)-stimulated TNF-alpha production in rat whole blood. nih.gov

The investigation identified several derivatives that demonstrated potent inhibitory activity against TNF-alpha production. nih.gov This suggests that the this compound scaffold could serve as a valuable template for the development of novel anti-inflammatory agents. The inhibition of TNF-alpha is a clinically validated therapeutic strategy for a range of autoimmune and inflammatory conditions.

The precise mechanism by which these derivatives inhibit TNF-alpha production has not been fully elucidated in the referenced study, but it is likely to involve interference with intracellular signaling pathways activated by LPS, which ultimately lead to the transcription and translation of the TNF-alpha gene.

Table 2: Inhibition of TNF-alpha Production by this compound Derivatives

Compound Concentration Inhibition of LPS-stimulated TNF-alpha Production
Derivative X Varies Potent
Derivative Y Varies Moderate

Structure Activity Relationship Sar Studies of 4,5,6,7 Tetrahydrothieno 2,3 C Pyridine Derivatives

Impact of Substituent Nature and Position on Biological Potency

The biological activity of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives is highly sensitive to the nature and position of various substituents on the core structure. Research into P21-activated kinase 1 (PAK1) inhibitors for triple-negative breast cancer has demonstrated the critical role of substituents at the 6-position of the tetrahydrothienopyridine ring. nih.gov

Initial high-throughput screening identified a this compound scaffold as a starting point for developing PAK1 inhibitors. nih.gov Subsequent structural optimization focused on introducing a benzoyl thiourea (B124793) moiety at the 6-position. The SAR analysis of these derivatives revealed clear trends:

Aromatic Substituents: The introduction of aromatic groups (such as in compounds 7a-c ) on the terminal nitrogen of the thiourea moiety was found to have a detrimental effect on the inhibitory affinity. nih.gov

Alkyl Substituents: Simple alkyl substituents (7d-i ) were explored next. Among these, only the compound with an ethyl group (7d ) showed a marginal improvement in activity compared to the initial lead compound. nih.gov

Cycloalkane Substituents: The most significant enhancement in potency was observed with the introduction of cycloalkane substituents (7j-n ). nih.gov Specifically, the derivative bearing a cyclopropyl (B3062369) group (7j ) displayed a potent PAK1 inhibition with an IC₅₀ value of 209 nM and effectively inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC₅₀ value of 4.67 µM. nih.gov

These findings underscore that the size, shape, and nature of the substituent at this position are key determinants of biological potency. The superior activity of the cyclopropyl-substituted derivative suggests that a small, rigid cycloalkane group is optimal for fitting into the specific binding pocket of the PAK1 enzyme. nih.gov

Table 1: Impact of Substituents on PAK1 Inhibitory Activity of 6-Substituted this compound Derivatives nih.gov
CompoundSubstituent at 6-position (via benzoyl thiourea linker)PAK1 IC₅₀ (nM)MDA-MB-231 IC₅₀ (µM)
Initial Hit (2169-1087)(structure not fully specified)23,500>50
7dEthylData not specified, slight improvementData not specified
7jCyclopropyl2094.67

Role of Stereochemistry in Modulating Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in determining the biological activity of drugs, as biomolecules like enzymes and receptors are chiral. nih.govmhmedical.com For heterocyclic systems like this compound, the introduction of chiral centers can lead to stereoisomers with markedly different biological potencies. nih.gov

While detailed stereochemical studies on the [2,3-c] isomer are limited in the provided sources, research on the isosteric 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) system highlights the importance of chirality. nih.gov In studies comparing THTP derivatives to their 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) counterparts as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), the influence of chirality was found to be similar in both systems. nih.gov This implies that the specific spatial orientation of substituents on the tetrahydrothienopyridine core is critical for proper interaction with the enzyme's active site.

The general principle is that one enantiomer of a chiral drug will fit much better into a specific binding site than its mirror image, leading to a significant difference in biological response. nih.govmhmedical.com For instance, in other classes of compounds, it has been observed that one enantiomer can be ten times or more potent than its counterpart. nih.gov Therefore, controlling the stereochemistry is a critical aspect of designing potent and selective this compound-based therapeutic agents.

Correlation Between Electronic Structure and Bioactivity

The electronic properties of a molecule, such as the distribution of electron density, significantly influence its ability to interact with biological targets through non-covalent interactions like hydrogen bonds, π-π stacking, and electrostatic interactions. mdpi.commdpi.com The bioactivity of this compound derivatives is closely correlated with their electronic structure.

Studies on the isosteric THTP ring system revealed that these compounds were generally less potent as hPNMT inhibitors than their THIQ analogs. This drop in potency was primarily attributed to the distinct electronic properties of the fused thiophene (B33073) ring compared to the benzene (B151609) ring in the THIQ structure. nih.gov The thiophene ring's electronics likely alter the molecule's interaction with key residues in the enzyme's active site.

More detailed insights can be drawn from studies on other thienopyridine isomers, such as N-phenylthieno[2,3-b]pyridine-2-carboxamides. In this series, the electronic nature of substituents on the N-phenyl ring dramatically affected inhibitory activity against the Forkhead Box M1 (FOXM1) protein. mdpi.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups, which are strongly electron-withdrawing, were found to increase the binding energy and inhibitory activity. mdpi.com

Electron-Donating Groups (EDGs): Conversely, electron-releasing groups like methyl (-CH₃) resulted in polarity and binding energies similar to the unsubstituted parent compounds. mdpi.com

These effects can be visualized using tools like Molecular Electrostatic Potential (MEP) maps, which show the electron density distribution across the molecule. mdpi.commdpi.com The changes in electron density caused by different substituents alter the molecule's ability to form crucial interactions within the binding pocket. For example, the electron-withdrawing effect of a cyano group can change the electron density of an adjacent phenyl ring, forcing it to adopt a different binding pose that enables new, favorable interactions with the target protein, such as sulfur–hydrogen bonds. mdpi.com

Elucidation of Pharmacophores and Key Structural Features for Desired Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on SAR studies, a clear pharmacophore model for PAK1 inhibition by this compound derivatives can be proposed. nih.gov

The key structural features for potent PAK1 inhibitory activity are:

The Scaffold: The rigid this compound core serves as the fundamental scaffold, correctly positioning the other functional groups for interaction with the enzyme.

The Linker: A benzoyl thiourea group attached to the 6-position of the scaffold acts as a crucial linker.

The Potency-Driving Substituent: A small, conformationally restricted group, specifically a cyclopropyl ring, attached to the terminal nitrogen of the thiourea linker is essential for high potency. Aromatic and larger alkyl groups are disfavored in this position. nih.gov

This model suggests that the tetrahydrothienopyridine core and the benzoyl thiourea linker are primarily responsible for anchoring the molecule in the binding site, while the cyclopropyl group makes specific, highly favorable interactions that significantly boost inhibitory power. The elucidation of such pharmacophores is instrumental in guiding the rational design of new, even more potent and selective inhibitors for therapeutic applications. nih.govnih.gov

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and intrinsic properties of molecules. For derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine, these methods are crucial for rationalizing their stability, reactivity, and spectroscopic characteristics.

Molecular Orbital (MO) theory is fundamental to understanding chemical reactivity. Frontier Molecular Orbital (FMO) theory, in particular, simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of the HOMO are associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). pku.edu.cntaylorandfrancis.com The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. irjweb.com

Natural Bond Orbital (NBO) analysis offers a different perspective by translating the complex molecular wavefunctions into familiar Lewis structures, representing localized bonds and lone pairs. wisc.edu NBO analysis quantifies delocalization effects and hyperconjugative interactions, providing a detailed understanding of intramolecular charge transfer and the stability of different molecular conformations. rsc.orgresearchgate.net

While specific FMO and NBO analyses for the parent this compound are not extensively detailed in the reviewed literature, the principles are widely applied to its derivatives to explain their structure-activity relationships.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its balance of accuracy and computational cost. It is widely used to predict the geometric and electronic properties of molecules. scirp.org For instance, a detailed study on Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT), a derivative of the core scaffold, utilized DFT to compare its calculated structure with experimental data from single-crystal X-ray diffraction. This comparison validates the accuracy of the computational method and provides a reliable electronic structure.

The study revealed a close correlation between the bond lengths and angles determined by DFT and those observed experimentally, confirming the predicted geometry. Furthermore, DFT calculations were employed to determine the total solvation energy (ΔG solv) of EAMT, which was calculated to be 31.43 kcal/mol. The total binding free energy (ΔG total), a sum of the gas-phase and solvation energies, was found to be -114.56 kcal/mol, indicating a stable molecular configuration.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate excited-state properties, such as UV-Vis absorption spectra and photochemical reactivity. This method is essential for designing photosensitizers or understanding the photostability of drug candidates.

Comparison of Selected Bond Lengths and Angles of EAMT Determined by SC-XRD and DFT
ParameterBond/AngleExperimental (SC-XRD)Calculated (DFT)
Bond Length (Å)S1-C21.7581.771
N1-C61.4671.465
C9=O11.2111.222
Bond Angle (°)C7-S1-C291.691.4
C5-N1-C6111.9112.5
O1-C9-O2122.9122.5

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or nucleic acid.

Derivatives of the this compound scaffold have been investigated as inhibitors or modulators of various protein targets.

Tubulin: Certain derivatives have been identified as novel antiproliferative agents that interact with tubulin. Molecular docking studies confirmed that the inhibitory activity of 2-(3',4',5'-trimethoxyanilino)-3-cyano-6-alkoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives stems from their binding to the colchicine (B1669291) site on tubulin. This interaction disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

P450 Enzymes: Cytochrome P450 (CYP) enzymes are critical in drug metabolism. While direct molecular docking studies of this compound with CYP enzymes were not prominent in the reviewed literature, related scaffolds have been studied. For example, novel nih.govbenzothieno[2,3-c]pyridine derivatives were investigated as inhibitors of the CYP17 enzyme, a target in prostate cancer. Such in silico studies are crucial for predicting potential drug-drug interactions and understanding metabolic pathways.

Receptors and Other Enzymes: The versatility of the scaffold is evident from its application to other targets. Derivatives have been designed and synthesized as selective antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a potential target for treating neuropathic pain. In a study on the isomeric 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, molecular modeling and docking were used to understand their reduced potency as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) compared to their tetrahydroisoquinoline counterparts, attributing the difference to the electronic properties of the thiophene (B33073) ring.

Computational studies investigating the direct interaction of this compound derivatives with nucleic acids like DNA through methods such as molecular docking or MD simulations are not extensively documented in the available literature. However, related heterocyclic systems are known to interact with DNA. For instance, some pyridine-benzimidazole-based copper complexes have been shown to bind strongly to DNA via intercalation. In silico techniques are vital in this area to predict binding modes, calculate binding energies, and understand the structural changes in DNA upon ligand binding.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development pipeline.

For the derivative Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT), ADMET predictions suggest a promising drug-like profile. The compound was found to be compliant with both Lipinski's and Pfizer's rules of five, which are guidelines used to evaluate the potential for oral bioavailability. The predictions indicated that EAMT possesses a good pharmacokinetic profile, highlighting its potential as a medicinal chemistry-friendly scaffold. Similarly, in silico ADME profiling of certain anticancer nih.govbenzothieno[2,3-c]pyridine derivatives demonstrated good oral bioavailability and metabolic stability, further underscoring the potential of the broader thienopyridine class of compounds in drug development.

Predicted Physicochemical and ADMET Properties for EAMT
PropertyPredicted Value/ClassificationRule/Guideline
Molecular Weight254.35 g/molLipinski's Rule (< 500)
LogP (Octanol/Water Partition Coefficient)2.35Lipinski's Rule (< 5)
Hydrogen Bond Donors1 (NH2 group)Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors4 (N, O, S atoms)Lipinski's Rule (≤ 10)
Drug-LikenessPromisingGeneral Assessment
Pharmacokinetic ProfileGoodOverall ADMET Prediction

ADMET Prediction and Drug-Likeness Assessment

In silico methods are crucial in modern drug discovery for the early evaluation of a compound's pharmacokinetic and pharmacodynamic properties. nih.gov Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, as well as the drug-likeness of new chemical entities. mdpi.com These predictions help to identify candidates with favorable properties and minimize late-stage failures in drug development. For the this compound scaffold and its derivatives, several computational studies have been conducted to assess their potential as therapeutic agents.

Detailed in silico ADME profiling has been performed on derivatives such as researcher.lifebenzothieno[2,3-c]pyridines to evaluate their potential as orally administered drugs. nih.gov One study focused on a particularly potent anticancer derivative, compound 5c ( researcher.lifebenzothieno[2,3-c]pyridine derivative), to predict its ADME properties. The analysis suggested that the compound has good oral bioavailability and metabolic stability, which are critical characteristics for a successful drug candidate. nih.gov

The assessment of drug-likeness is often guided by established rules such as Lipinski's Rule of Five. mdpi.com This rule evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be orally active. For a molecule to be considered drug-like according to Lipinski's rule, it should generally meet the following criteria:

Molecular weight ≤ 500 Daltons

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Computational analyses of various thienopyridine derivatives have shown that they generally exhibit favorable drug-like properties. researcher.life For instance, studies on pyrazoloquinolines, which share structural similarities, have demonstrated good adherence to these rules, with parameters such as molecular weight, number of rotatable bonds, hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and topological polar surface area (TPSA) falling within acceptable ranges for oral bioavailability. bowen.edu.ng

The following table summarizes the predicted ADMET and drug-likeness parameters for a representative benzothieno[2,3-c]pyridine derivative (Compound 5c ) based on available research. nih.gov

ParameterPredicted Value/CommentaryImplication for Drug Development
Drug-Likeness
Lipinski's Rule of FiveCompliantSuggests good potential for oral bioavailability.
Absorption
Oral BioavailabilityPredicted to be good. nih.govThe compound is likely to be well-absorbed when administered orally.
Distribution
Blood-Brain Barrier (BBB)Not specified for this derivative, but generally investigated for thienopyridines. researcher.lifeCrucial for CNS-targeting drugs; lack of penetration is preferred for peripherally acting agents.
Metabolism
Metabolic StabilityPredicted to be stable. nih.govIndicates the compound may have a longer duration of action and less susceptibility to rapid breakdown by liver enzymes.
Excretion
Total ClearanceNot specified.This parameter helps in determining the dosing rate required to maintain steady-state concentration. mdpi.com
Toxicity
Mutagenicity (Ames Test)Not specified.A key early toxicity screen to assess the potential for causing DNA mutations.

These computational predictions highlight the therapeutic potential of the thieno[2,3-c]pyridine (B153571) scaffold. The favorable ADMET and drug-likeness profiles of its derivatives, particularly in terms of oral bioavailability and metabolic stability, support their further development as potential drug candidates. nih.gov

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine scaffold. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms. For the this compound core, one would expect to observe distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the aliphatic protons on the tetrahydropyridine (B1245486) ring. The protons at positions 4, 5, and 7 would appear as multiplets in the aliphatic region, while the thiophene protons at positions 2 and 3 would resonate in the aromatic region.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For the parent compound, seven distinct signals would be expected, corresponding to the carbons of the fused ring system. The chemical shifts would differentiate the sp²-hybridized carbons of the thiophene ring from the sp³-hybridized carbons of the piperidine (B6355638) ring.

Table 1: Expected NMR Signals for the this compound Core

Atom Type Technique Expected Chemical Shift Region Expected Multiplicity
Thiophene Protons (H-2, H-3) ¹H NMR Aromatic (δ 6.0-8.0 ppm) Doublets
Methylene (B1212753) Protons (H-4, H-7) ¹H NMR Aliphatic (δ 2.5-4.5 ppm) Triplets or Multiplets
Methylene Protons (H-5) ¹H NMR Aliphatic (δ 2.5-4.5 ppm) Multiplet
NH Proton (Position 6) ¹H NMR Variable, often broad Singlet (broad)
Thiophene Carbons (C-2, C-3, C-3a, C-7a) ¹³C NMR Aromatic (δ 110-150 ppm) -

Note: The table presents generalized expected values. Actual chemical shifts can vary based on solvent and substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights through its fragmentation pattern. For this compound (molecular formula C₇H₉NS), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. For the hydrochloride salt, this compound hydrochloride (C₇H₁₀ClNS), the molecular weight is 175.68 g/mol . nih.govnbinno.com The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable information about the molecule's structure and the connectivity of its atoms. This data is particularly useful in identifying and confirming the structure of novel synthesized derivatives. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum obtained is a unique fingerprint of the molecule.

For the parent this compound, the IR spectrum would exhibit characteristic absorption bands for:

N-H stretching: A moderate band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.

C-H stretching: Bands for aromatic C-H (around 3000-3100 cm⁻¹) and aliphatic C-H (around 2850-2960 cm⁻¹).

C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region due to the thiophene ring.

C-N stretching: Found in the 1020-1250 cm⁻¹ region.

C-S stretching: Typically weak bands in the fingerprint region (600-800 cm⁻¹).

IR spectroscopy is particularly powerful for characterizing derivatives. For example, in studies of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, IR spectroscopy is used to confirm the presence of key functional groups like the amide (C=O and N-H stretching) and the sulfonyl group (S=O stretching). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most informative for compounds containing conjugated systems, such as aromatic rings.

The thieno[2,3-c]pyridine (B153571) core contains a thiophene ring, which is an aromatic heterocycle. Therefore, it is expected to exhibit UV absorption due to π → π* electronic transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore. While specific UV-Vis data for the parent compound are not widely documented, studies on related furopyridine derivatives show characteristic absorption bands in the 250 to 390 nm region, attributed to π → π* and n → π* transitions within the fused heterocyclic system. researchgate.net Substituents on the ring system can cause shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, providing further structural information.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. It is the definitive method for determining the absolute stereochemistry and confirming the connectivity of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular and crystal structure can be generated, including bond lengths, bond angles, and torsional angles.

While a crystal structure for the parent this compound is not described in the available literature, this method has been successfully applied to confirm the structure of its derivatives. For instance, single-crystal X-ray diffraction analysis was used to characterize novel chiral N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, providing unambiguous proof of their structure and stereochemistry. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The results are then compared with the calculated theoretical values based on the proposed empirical formula. This comparison is crucial for confirming the elemental composition and purity of a newly synthesized compound.

For this compound (C₇H₉NS), the theoretical elemental composition would be:

Carbon (C): 60.39%

Hydrogen (H): 6.52%

Nitrogen (N): 10.06%

Sulfur (S): 23.03%

This technique is routinely reported in the synthesis of derivatives of this compound to validate that the final products have the correct elemental composition, thereby supporting the proposed structures alongside spectroscopic data. researchgate.net

Future Perspectives and Research Directions

The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold continues to be a fertile ground for medicinal chemistry and drug discovery. Its unique structural features and proven pharmacological relevance provide a solid foundation for future research aimed at developing novel therapeutics. The following sections outline key areas of prospective research that could unlock the full potential of this versatile heterocyclic system.

Q & A

Basic: What are the common synthetic routes for 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives?

The Gewald reaction is a cornerstone for synthesizing this scaffold. Ethyl cyanoacetate or malononitrile reacts with substituted piperidones in the presence of sulfur to form 2-aminothiophene intermediates. Subsequent functionalization (e.g., Boc deprotection with HCl or carboxamide formation via direct amidation) yields target compounds. For example, 6-substituted derivatives are synthesized by coupling N-Boc-protected amino acids to piperidones before the Gewald step . Hydrochloride salts are often prepared to improve solubility .

Basic: How is structural confirmation achieved for derivatives of this scaffold?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For instance, 1H^1H-NMR confirms substituent positions (e.g., benzyl or tert-butoxycarbonyl groups), while MS validates molecular weights. Melting points (Mp) are reported for purity assessment. X-ray crystallography is less common due to solubility challenges, prompting reliance on spectroscopic methods .

Advanced: How do substituents at the 3- and 6-positions influence biological activity?

Substituents dictate receptor binding and mechanism. 6-Substituted derivatives (e.g., N-methoxycarbonyl) enhance antiproliferative activity by stabilizing interactions with tubulin’s colchicine site, achieving IC50_{50} values as low as 25 nM . At the A1_1 adenosine receptor (A1_1AR), 3-carboxamides exhibit orthosteric antagonism, whereas 6-substituents like methyl or benzyl groups shift activity from allosteric modulation to orthosteric blockade, suggesting proximity between binding sites .

Advanced: How can researchers resolve contradictions in receptor modulation data?

Structural modifications may unintentionally alter binding modes. For example, 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines designed as A1_1AR allosteric modulators instead act as orthosteric antagonists due to steric hindrance from bulky substituents. Comparative assays (e.g., radioligand binding vs. functional cAMP studies) and molecular docking can clarify mechanisms .

Advanced: What methodologies optimize antitubulin agents based on this scaffold?

Key strategies include:

  • Substituent Design : 3-Cyano and 6-methoxycarbonyl groups enhance tubulin polymerization inhibition (IC50_{50} = 0.2–5 µM) .
  • Hybrid Scaffolds : Incorporating trimethoxyanilino motifs mimics colchicine’s binding, improving antiproliferative potency .
  • SAR Studies : Systematic variation of 6-substituents (e.g., alkyl vs. aryl) identifies optimal hydrophobicity for cellular uptake .

Advanced: How is antimicrobial activity evaluated for these derivatives?

  • Synthesis : Gewald three-component reactions (3CR) yield this compound carbonitriles, which are hydrolyzed to carboxamides for enhanced solubility .
  • Assays : In vitro testing against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via MIC (Minimum Inhibitory Concentration) determination. Chiral derivatives show improved selectivity due to stereospecific target interactions .

Advanced: What computational tools predict ADMET properties?

  • Docking Studies : AutoDock or Schrödinger Suite models interactions with targets like tubulin or kinases .
  • ADMET Prediction : Tools like SwissADME or PreADMET assess bioavailability, CYP450 interactions, and toxicity. For example, carboxamide derivatives often exhibit better absorption than carbonitriles .

Advanced: Why do some derivatives switch from allosteric to orthosteric activity?

Structural elements like 3-carboxamides or 6-benzyl groups introduce steric bulk, preventing access to the A1_1AR allosteric site. Molecular dynamics simulations reveal that these groups reorient the scaffold into the orthosteric pocket, competitively inhibiting agonist binding .

Advanced: How are kinase inhibitors designed using this scaffold?

  • Selectivity : Thieno[3,2-c]pyridine ureas target KDR kinase (IC50_{50} < 100 nM) by mimicking ATP’s adenine binding .
  • Synthesis : Introduction of acrylamido or pyridinyl groups at the 2-position improves potency against Src-family kinases like Lck .

Advanced: What alternatives exist for crystallographic characterization?

When X-ray crystallography is impractical due to poor crystallization:

  • NMR Relaxation Studies : Probe molecular flexibility in solution .
  • Density Functional Theory (DFT) : Predicts optimized geometries and electronic properties .
  • HPLC-MS Purity Validation : Ensures compound integrity before biological testing .

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4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.